Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate
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Overview
Description
Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate is an organic compound that belongs to the class of esters It features a thienyl group, which is a five-membered aromatic ring containing sulfur, attached to a valerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(2-thienyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The thienyl group can also interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-furyl)-3-methyl-5-oxovalerate: Similar structure but with a furan ring instead of a thienyl ring.
Methyl 5-(2-pyridyl)-3-methyl-5-oxovalerate: Contains a pyridine ring instead of a thienyl ring.
Uniqueness
Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3-methyl-5-oxo-5-thiophen-2-ylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-8(7-11(13)14-2)6-9(12)10-4-3-5-15-10/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWSYMGCDYXSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CS1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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